2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride
Overview
Description
“2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride” is a chemical compound with the molecular weight of 212.63 . It is used as a reactant for the synthesis of various organic compounds .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClO3/c1-10(9(11)12)6-13-7-4-2-3-5-8(7)14-10/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The compound has a molecular weight of 212.63 . More specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Antibacterial and Lipoxygenase Inhibition
Research has demonstrated the potential of derivatives of 2,3-dihydro-1,4-benzodioxin, a close relative of 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride, in producing compounds with antibacterial properties and lipoxygenase inhibition capabilities. These compounds have been suggested as possible therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Anticonvulsant Activity
Amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, another closely related compound, have shown anticonvulsant activities. This indicates a potential avenue for therapeutic applications in treating convulsive disorders (Arustamyan et al., 2019).
Antihypoxic Activity
Synthesis of new aminothiadiazolylbenzodioxane derivatives has been explored, with these compounds showing promising antihypoxic activities. Such findings point towards their potential use in medical treatments requiring antihypoxic agents (Vartanyan et al., 2017).
Synthesis Techniques
There has been significant research into the synthesis techniques of 2,3-dihydro-1,4-benzodioxin derivatives, providing insights into more efficient and diverse ways of producing these compounds for various applications, including medicinal chemistry (Labrosse et al., 2002).
Enzyme Inhibition and Biofilm Inhibition
The synthesis of derivatives has also been studied for their potential as enzyme inhibitors and agents for biofilm inhibition. Such studies are crucial for the development of new pharmaceuticals and treatments for bacterial infections (Abbasi et al., 2020).
Properties
IUPAC Name |
3-methyl-2H-1,4-benzodioxine-3-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-10(9(11)12)6-13-7-4-2-3-5-8(7)14-10/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWDXWQZUWBHMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=CC=CC=C2O1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547673 | |
Record name | 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77156-57-1 | |
Record name | 2-Methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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